Cas no 320423-01-6 (2-3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinylacetic acid)

2-3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[3-(2,6-DICHLOROBENZYL)-2,4,5-TRIOXO-1-IMIDAZOLIDINYL]ACETIC ACID
- 1-Imidazolidineacetic acid, 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-
- 2-3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinylacetic acid
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2-3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646499-1mg |
2-(3-(2,6-Dichlorobenzyl)-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
320423-01-6 | 98% | 1mg |
¥464.00 | 2024-05-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646499-10mg |
2-(3-(2,6-Dichlorobenzyl)-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
320423-01-6 | 98% | 10mg |
¥924.00 | 2024-05-19 | |
TRC | D146320-0.5mg |
2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid |
320423-01-6 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AI70798-1g |
2-{3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid |
320423-01-6 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI70798-5mg |
2-{3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid |
320423-01-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
Ambeed | A892132-1g |
2-{3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid |
320423-01-6 | 90% | 1g |
$611.0 | 2024-04-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00910926-1g |
2-{3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid |
320423-01-6 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
A2B Chem LLC | AI70798-1mg |
2-{3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid |
320423-01-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
TRC | D146320-2.5mg |
2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid |
320423-01-6 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
TRC | D146320-1mg |
2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid |
320423-01-6 | 1mg |
$ 80.00 | 2022-06-05 |
2-3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinylacetic acid Related Literature
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on 2-3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinylacetic acid
Professional Introduction to Compound with CAS No 320423-01-6 and Product Name: 2-3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinylacetic Acid
Compound with the CAS number 320423-01-6 and the product name 2-3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinylacetic acid represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The intricate molecular framework of this compound, characterized by its 2,6-Dichlorobenzyl substituent and the presence of a trioxo-imidazolidinylacetic acid core, positions it as a promising candidate for further exploration in drug discovery and therapeutic development.
The structural composition of 2-3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinylacetic acid is meticulously designed to interact with biological targets in a highly specific manner. The trioxo-imidazolidinylacetic acid moiety is particularly noteworthy, as it introduces a reactive site that can be exploited for covalent binding to biological molecules. This feature is particularly relevant in the context of modern drug design, where targeted inhibition of specific enzymes or receptors is often required for therapeutic efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies have indicated that the 2,6-Dichlorobenzyl group enhances the lipophilicity of the molecule, which can improve its cell membrane permeability. This property is crucial for compounds intended to act on intracellular targets or for formulations requiring oral administration.
The trioxo-imidazolidinylacetic acid core of the compound exhibits significant potential as a pharmacophore. This structural motif has been observed to exhibit inhibitory activity against several key enzymes involved in inflammatory pathways. Preliminary in vitro studies have demonstrated that derivatives of this compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central players in the inflammatory response.
One of the most exciting aspects of this compound is its versatility in medicinal chemistry applications. The presence of multiple functional groups allows for facile derivatization, enabling researchers to fine-tune its properties for specific therapeutic needs. For instance, modifications at the 2,6-Dichlorobenzyl position can alter the electronic properties of the molecule, influencing its binding affinity and selectivity.
The field of drug discovery has seen a surge in interest towards small molecules that can modulate inflammatory pathways. Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Compounds like 2-3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinylacetic acid hold promise as potential therapeutics by offering novel mechanisms of action.
Recent research has also highlighted the importance of structure-activity relationships (SAR) in optimizing lead compounds for clinical development. The detailed analysis of analogs derived from trioxo-imidazolidinylacetic acid has provided valuable insights into which structural features contribute most significantly to biological activity. These findings are being leveraged to design next-generation compounds with enhanced potency and reduced side effects.
The synthesis of 2-3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinylacetic acid presents an interesting challenge due to its complex structural requirements. However, advances in synthetic methodologies have made it feasible to produce this compound with high purity and yield. Modern techniques such as flow chemistry and automated synthesis platforms have streamlined the process, allowing for rapid exploration of chemical space.
In conclusion, compound with CAS No 320423-01-6 and product name 2-3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinylacetic acid represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential applications make it a compelling candidate for further research and development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutics.
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